molecular formula C17H21N3O3S B5641132 1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine

Cat. No.: B5641132
M. Wt: 347.4 g/mol
InChI Key: GLARLIUIRCXMRT-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a nitrothiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenyl chloride.

    Introduction of Nitrothiophenylmethyl Group: The final step involves the reaction of the intermediate with 5-nitrothiophen-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and thiophenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Sodium hydride and alkyl halides.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-(2-ethoxyphenyl)-4-[(5-aminothiophen-2-yl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 2-ethoxyphenol and 5-nitrothiophenol.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-ethoxyphenyl)-4-[(5-aminothiophen-2-yl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine is unique due to the presence of both an ethoxyphenyl group and a nitrothiophenylmethyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-23-16-6-4-3-5-15(16)19-11-9-18(10-12-19)13-14-7-8-17(24-14)20(21)22/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLARLIUIRCXMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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